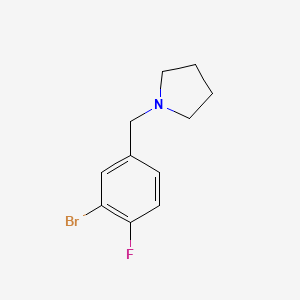
1-(3-Bromo-4-fluorobenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13BrFN and its molecular weight is 258.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromo-4-fluorobenzyl)pyrrolidine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12BrF
- Molecular Weight : Approximately 253.12 g/mol
- Structure : The compound consists of a pyrrolidine ring linked to a 3-bromo-4-fluorobenzyl group, which enhances its reactivity and biological interactions due to the presence of halogen substituents.
The halogen atoms (bromine and fluorine) in the structure are known to influence the compound's binding affinity to various biological targets, potentially modulating enzyme or receptor activities, which is critical for therapeutic applications.
Biological Activity
This compound has been studied for its neuropharmacological effects, suggesting it may have applications in treating neurological disorders. The following sections summarize key findings from recent studies.
Research indicates that the compound interacts with specific receptors or enzymes, leading to modulation of cellular pathways. The halogen substituents are believed to enhance binding affinities, which can lead to significant biological effects:
- Neuropharmacological Effects : Studies suggest potential applications in drug discovery for neurological conditions due to its ability to influence neurotransmitter systems.
- Enzyme Interaction : The compound may act as an inhibitor or modulator for various enzymes involved in metabolic pathways.
Case Studies and Research Findings
A review of literature reveals several important studies that highlight the biological activity of this compound:
- Neuropharmacological Studies : Initial assessments indicate that the compound may exhibit properties similar to known neuroactive agents, suggesting a role in modulating pathways associated with cognition and mood disorders.
- Binding Studies : Experiments have demonstrated that this compound shows significant binding affinity to certain receptors, which could be quantified through radiolabeled ligand binding assays.
- In Vitro Evaluations : In vitro studies have assessed the compound's effects on cell viability and proliferation in various cancer cell lines, indicating potential anticancer properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring + Br/F | Neuropharmacological effects; potential enzyme modulation |
| 1-(4-Fluorobenzyl)pyrrolidine | Pyrrolidine ring + F | Moderate neuroactivity; less potent than brominated analog |
| 1-(3-Chlorobenzyl)pyrrolidine | Pyrrolidine ring + Cl | Reduced binding affinity; lower biological activity |
特性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-7-9(3-4-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLFDLYCNPUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














